(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride
Overview
Description
(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a heterocyclic compound with the molecular formula C8H15ClN2S. It is known for its unique structure, which includes a thiazole ring substituted with a methyl and a propyl group, and a methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the methanamine group. One common method starts with the reaction of 2-propylthiazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate (4-Methyl-2-propylthiazol-5-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the methanamine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.
Methanamine derivatives: Compounds such as benzylamine and phenethylamine have similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring with a methanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTKKOBPUFDVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-41-9 | |
Record name | 5-Thiazolemethanamine, 4-methyl-2-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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